molecular formula C19H20N2O2 B5574506 2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B5574506
M. Wt: 308.4 g/mol
InChI Key: XHOXVIUKBFCUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthetic Routes to Pyrrolo-pyridines and Quinolines : The study by Davis, Wakefield, and Wardell (1992) outlines a synthetic method where the deprotonation of 3-methylazines followed by reaction with benzonitrile leads to intermediates cyclizing into various heterocycles, including pyrrolo-pyridines and quinolines. This research illustrates the versatility of similar compounds in synthesizing complex heterocyclic structures, potentially applicable to "2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide" (Davis et al., 1992).

  • Histone Deacetylase Inhibition for Cancer Therapy : Zhou et al. (2008) discuss the discovery and development of a histone deacetylase (HDAC) inhibitor, highlighting the role of benzamide derivatives in cancer therapy. The compound studied selectively inhibits specific HDACs, demonstrating antitumor activity and indicating potential research applications of benzamide derivatives in therapeutic development (Zhou et al., 2008).

Analytical and Physical Chemistry

  • Capillary Electrophoresis of Related Compounds : A study by Ye et al. (2012) on the capillary electrophoretic separation of imatinib mesylate and its related substances, including benzamide derivatives, underscores the importance of analytical methods in characterizing similar compounds. This research could guide the analytical evaluation of "this compound" for purity, synthesis intermediates, or degradation products (Ye et al., 2012).

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For example, some benzamides show anti-platelet activity .

Safety and Hazards

Benzamides have a flash point of 180 °C and an autoignition temperature of over 500 °C . They are labeled with the signal word “Warning” according to GHS labeling .

Future Directions

Benzamides have been used in drug discovery , indicating potential future directions in pharmaceutical research. They are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture , suggesting potential applications in these fields.

Properties

IUPAC Name

2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-8-2-3-9-15(14)18(22)20-17-11-5-4-10-16(17)19(23)21-12-6-7-13-21/h2-5,8-11H,6-7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXVIUKBFCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.